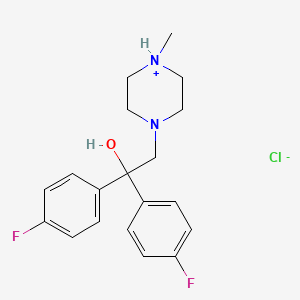
2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloroanilino and nitrophenyl groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloroaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanoacetamide, under controlled conditions to form the desired pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The chloro and nitro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.
科学的研究の応用
2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has shown potential for this compound in the development of pharmaceuticals, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties.
作用機序
The mechanism of action of 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.
類似化合物との比較
Similar compounds to 2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile include other substituted pyrimidines, such as:
- 2-(4-chloroanilino)-5-(4-nitrophenyl)-1,3,4-thiadiazole
- 2-(4-chloroanilino)-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
特性
IUPAC Name |
2-(4-chloroanilino)-6-(4-nitrophenyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O3/c18-11-3-5-12(6-4-11)20-17-21-15(14(9-19)16(24)22-17)10-1-7-13(8-2-10)23(25)26/h1-8H,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXKBJZGCPSQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B7951123.png)
![2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951125.png)





![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7951167.png)




![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B7951191.png)

